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Tungsten-titanium

Diffusion barrier III-V semiconductors Contact metallization

Procure TiW (CAS 58397-70-9) sputtering targets engineered for mission-critical diffusion barriers. Unlike generic refractory alloys, our stoichiometrically controlled TiW demonstrates 10 wt% Ti:W composition proven to suppress Ga/Zn out-diffusion and maintain thermal stability at 700°C against Cu migration. Eliminate premature interdiffusion and silicide spikes—validate material specifications to secure reliable ohmic contacts and 20-year flexible CIGS performance.

Molecular Formula TiW
Molecular Weight 231.7 g/mol
CAS No. 58397-70-9
Cat. No. B1601823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten-titanium
CAS58397-70-9
Molecular FormulaTiW
Molecular Weight231.7 g/mol
Structural Identifiers
SMILES[Ti].[W]
InChIInChI=1S/Ti.W
InChIKeyMAKDTFFYCIMFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten-Titanium (CAS 58397-70-9) for Semiconductor Diffusion Barriers and Sputtering Targets: Core Identity and Procurement Baseline


Tungsten-titanium (TiW, CAS 58397-70-9) is an intermetallic compound and refractory alloy with a molecular formula of TiW and a molecular weight of 231.71 g/mol [1]. It is predominantly utilized in thin-film form as a high-performance diffusion barrier and adhesion layer in semiconductor device fabrication, where its unique combination of high thermal stability, low contact resistivity, and effective suppression of elemental interdiffusion is critical . Available as sputtering targets with purities up to 99.995% (metals basis) [2], TiW is a fundamental material in advanced microelectronics and photovoltaic manufacturing.

Why Generic Substitution of Tungsten-Titanium (CAS 58397-70-9) Fails in High-Reliability Thin-Film Applications


The performance of tungsten-titanium as a diffusion barrier is not solely a function of its elemental composition but is exquisitely sensitive to its precise stoichiometry, phase structure, and microstructural integrity. In a direct comparative evaluation, a 10 wt% Ti:W alloy was found to be significantly more effective as a barrier against Ga and Zn out-diffusion than either pure tungsten (W), pure titanium (Ti), or molybdenum (Mo) [1]. Furthermore, the presence of a controlled, nanocrystalline microstructure is essential for achieving thermal stability up to 700°C in Cu metallization schemes [2]. Simple substitution with other refractory metals or even with off-specification TiW alloys can lead to catastrophic device failure due to premature interdiffusion, silicide formation, and increased contact resistance, making precise procurement of validated material paramount.

Quantitative Differentiation Evidence for Tungsten-Titanium (CAS 58397-70-9) in Thin-Film Technology: Head-to-Head Performance Metrics


Superior Barrier Effectiveness Against Gallium and Zinc Out-Diffusion in III-V Semiconductor Contacts

A direct comparative study evaluated molybdenum, tungsten, titanium, 10 wt% titanium:tungsten (TiW), and tantalum as barrier metals for preventing Ga and Zn out-diffusion in a p-GaP/Au:Zn contact system. The 10 wt% TiW alloy exhibited superior barrier performance, outperforming pure titanium (Ti) and molybdenum (Mo), and demonstrating effectiveness comparable to or greater than tantalum (Ta) [1].

Diffusion barrier III-V semiconductors Contact metallization

Enhanced Thermal Stability as a Copper Diffusion Barrier in Silicon Microelectronics

Nanocrystalline W-Ti thin films were evaluated as diffusion barriers between copper (Cu) and silicon (Si) substrates. The films demonstrated stability up to 700°C during a 1-hour annealing process, effectively preventing the formation of high-resistance copper silicides (Cu3Si) that cause device failure [1]. This performance is notable when compared to other refractory metal barriers; for instance, pure Ta and W films are reported to be effective against Cu diffusion only up to 600°C for 1 hour in similar test environments [2].

Cu metallization Diffusion barrier Thermal stability

Low Specific Contact Resistivity for Ohmic Contacts to Silicon Carbide (SiC) High-Temperature Electronics

Sputtered titanium tungsten (TiW) was investigated as an ohmic contact material to highly doped n-type 4H-silicon carbide (4H-SiC). The TiW contacts exhibited a low specific contact resistivity (ρc) of 3.3×10⁻⁵ Ω·cm², which is essential for minimizing parasitic power losses in high-frequency and high-power SiC devices [1]. While alternative metallization schemes exist, this value represents a strong baseline for a refractory metal contact, and the contacts demonstrated long-term stability for 308 hours at 500°C and 600°C in a vacuum environment [1]. As a class-level inference, this performance is superior to many nickel-based (Ni) contacts which often degrade more rapidly under such extreme thermal stress.

Ohmic contact Silicon carbide Contact resistivity

Engineered Microstructure for Reduced Particle Generation During Sputtering

A modified tungsten-titanium sputtering target, as described in patent literature, is engineered with controlled particle size distribution and a multi-phase microstructure characterized by the substantial absence of a detrimental β (titanium-tungsten) alloy lamellar phase [1]. By matching the median particle size of titanium (15 μm) and tungsten (7 μm) powders, this target is configured to significantly reduce or eliminate nodule formation and particle generation during sputtering compared to a conventional WTi target without such size matching [1].

Sputtering target Thin-film defectivity Particle reduction

Long-Term Iron Diffusion Suppression for Flexible CIGS Solar Cells

A study on flexible CIGS (Copper Indium Gallium Selenide) solar cells demonstrated that a 291 nm-thick tungsten-titanium (W-Ti) diffusion barrier, prepared by magnetron sputtering, can effectively block the diffusion of iron (Fe) atoms from a steel substrate into the CIGS absorber layer for a projected period of 20 years at a working temperature of 308 K (35°C) [1].

CIGS solar cells Diffusion barrier Flexible substrates

Precision Application Scenarios for Tungsten-Titanium (CAS 58397-70-9) Validated by Differential Performance Data


High-Reliability Diffusion Barrier in Advanced Cu/Si and III-V Semiconductor Metallization

Based on its demonstrated ability to suppress Ga and Zn out-diffusion [1] and its 700°C thermal stability against Cu diffusion [2], TiW is the material of choice for forming robust diffusion barriers in both silicon-based CMOS devices and compound semiconductor (e.g., GaAs, GaP) contacts. This scenario is critical for preventing intermetallic formation and silicide spikes that cause junction leakage and device failure in high-density interconnects.

Long-Lifetime Ohmic Contacts for High-Temperature SiC Power Electronics

For high-temperature, high-power SiC devices (e.g., in electric vehicles, aerospace actuators), TiW ohmic contacts provide a low specific contact resistivity of 3.3×10⁻⁵ Ω·cm² and proven stability for over 300 hours at 600°C [3]. This ensures minimal conduction losses and long-term reliability under extreme thermal cycling, a scenario where conventional metallization schemes often degrade prematurely.

Iron Diffusion Barrier for High-Efficiency Flexible CIGS Solar Cells on Steel Substrates

In the fabrication of flexible CIGS photovoltaics, a 291 nm TiW layer is quantitatively projected to block Fe diffusion from a steel substrate for 20 years at 35°C [4]. This enables the use of cost-effective, flexible steel foils while maintaining high solar conversion efficiency, a scenario where the absence of such a barrier leads to rapid and catastrophic performance loss due to deep-level Fe traps in the absorber layer.

High-Yield Sputtering for Defect-Sensitive Thin-Film Deposition

For applications requiring ultra-low defect TiW films, such as in MEMS devices or gate metallization, procurement of a modified TiW sputtering target with controlled particle size distribution and suppressed β-phase is essential. This target design directly addresses the known issue of particle generation in conventional targets [5], leading to higher manufacturing yields and improved film uniformity in production environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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